molecular formula C7H3BrF3N3 B2491470 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine CAS No. 1378877-15-6

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B2491470
CAS RN: 1378877-15-6
M. Wt: 266.021
InChI Key: ZEBGALLABDQKGW-UHFFFAOYSA-N
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Description

Synthesis Analysis

A convenient and efficient synthetic route to C3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives has been reported starting from 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one through a Suzuki–Miyaura cross-coupling reaction. The arylation (heteroarylation) strategy can be performed using a wide variety of aryl and heteroaryl boronic acids and requiring a tandem catalyst XPhosPdG2/XPhos to avoid the debromination reaction. These optimized conditions were successfully extended to the synthesis of 7-, 8-, and 9-arylated pyrimido[1,2-b]indazol-2-ones from their corresponding brominated starting materials .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine consists of a pyrazolo[1,5-a]pyrimidine core with a bromine substituent at position 3 and a trifluoromethyl group at position 7. The trifluoromethyl group contributes to its unique properties and reactivity .


Chemical Reactions Analysis

The compound can undergo Suzuki–Miyaura cross-coupling reactions, allowing for the introduction of various aryl and heteroaryl groups at position 3. Additionally, a second arylation at position 5 can be achieved under standard Suzuki–Miyaura conditions, leading to 3,5-diarylated derivatives .


Physical And Chemical Properties Analysis

  • Stability : The compound is stable under exposure to extreme pH conditions (pH 2 with H2SO4 and pH 12 with KOH) and moderate temperatures (stirring for 1 hour at 50 °C). It also exhibits fluorescence behavior .

Scientific Research Applications

Future Directions

Given its potential as an anti-inflammatory agent and preliminary biological activity, further studies could explore its therapeutic applications and optimize its properties .

properties

IUPAC Name

6-bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3N3/c8-4-1-12-6-5(7(9,10)11)2-13-14(6)3-4/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEBGALLABDQKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(C=NN21)C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

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